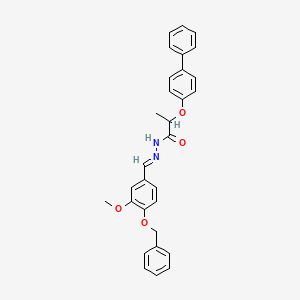
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is a complex organic compound that features a combination of indole, tritylamine, and benzyloxycarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Tritylamine Group: The tritylamine group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group on the indole derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced via a carbamate formation reaction, where benzyl chloroformate reacts with an amine group on the hexanoate chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The tritylamine group can be reduced using hydrogenation or metal hydrides.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tritylamine derivatives.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tritylamine group can enhance the compound’s binding affinity and specificity, while the benzyloxycarbonyl group can protect the molecule from metabolic degradation.
類似化合物との比較
Similar Compounds
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-carboxylic acid
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-methanol
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-acetate
Uniqueness
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional stability and versatility in chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C43H43N3O4 |
|---|---|
分子量 |
665.8 g/mol |
IUPAC名 |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C43H43N3O4/c47-41(24-14-5-15-28-44-42(48)49-32-33-16-6-1-7-17-33)50-38-25-26-40-39(30-38)34(31-45-40)27-29-46-43(35-18-8-2-9-19-35,36-20-10-3-11-21-36)37-22-12-4-13-23-37/h1-4,6-13,16-23,25-26,30-31,45-46H,5,14-15,24,27-29,32H2,(H,44,48) |
InChIキー |
ODUMKZCGLZKICP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B15080886.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
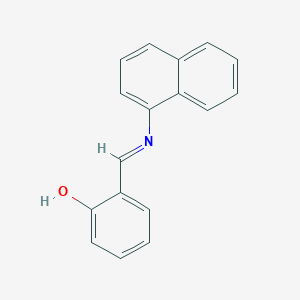
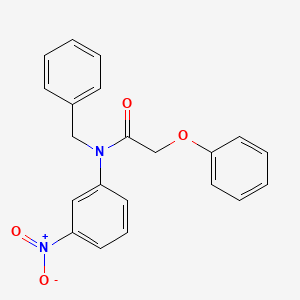
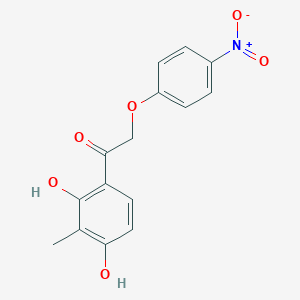
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
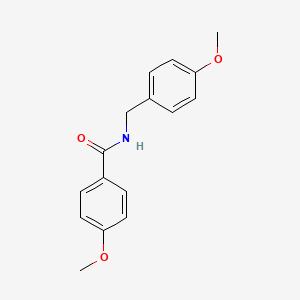
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)

